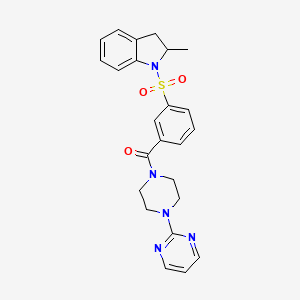
ChemR23-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ChemR23-IN-1 is a chemical compound known for its inhibitory action on the ChemR23 receptor, a G protein-coupled receptor. This receptor is involved in various physiological processes, including inflammation and immune response. This compound has shown significant potential in blocking chemerin-triggered chemotaxis in vitro, making it a valuable tool in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ChemR23-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. typical synthetic methods for such inhibitors involve:
Formation of Core Structure: This step often involves the use of palladium-catalyzed cross-coupling reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Processing: Large reactors are used to carry out the reactions in batches.
Continuous Flow Processing: For more efficient production, continuous flow reactors may be employed.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
ChemR23-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
ChemR23-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the ChemR23 receptor and its role in various chemical processes.
Biology: Helps in understanding the biological functions of ChemR23, including its role in immune response and inflammation.
Medicine: Potential therapeutic applications in treating diseases related to inflammation and immune dysregulation.
Industry: Used in the development of new drugs targeting the ChemR23 receptor.
Mécanisme D'action
ChemR23-IN-1 exerts its effects by inhibiting the ChemR23 receptor. This receptor is activated by ligands such as chemerin and resolvin E1, which play roles in inflammation and immune response. By blocking this receptor, this compound prevents the downstream signaling pathways that lead to inflammation and immune cell migration .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chemerin-9: Another ligand for the ChemR23 receptor, but acts as an agonist rather than an inhibitor.
Resolvin E1: A lipid mediator that also activates the ChemR23 receptor.
Uniqueness
ChemR23-IN-1 is unique in its ability to selectively inhibit the ChemR23 receptor with high potency, making it a valuable tool for studying the receptor’s role in various physiological processes and for potential therapeutic applications .
Propriétés
Formule moléculaire |
C28H29N7O2 |
|---|---|
Poids moléculaire |
495.6 g/mol |
Nom IUPAC |
2-[butyl-[(1R)-1-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]ethyl]amino]-N-methyl-1,3-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C28H29N7O2/c1-4-5-16-35(28-30-24-17-21(27(36)29-3)14-15-25(24)37-28)18(2)19-10-12-20(13-11-19)22-8-6-7-9-23(22)26-31-33-34-32-26/h6-15,17-18H,4-5,16H2,1-3H3,(H,29,36)(H,31,32,33,34)/t18-/m1/s1 |
Clé InChI |
GZKNEPIIFJDVNG-GOSISDBHSA-N |
SMILES isomérique |
CCCCN(C1=NC2=C(O1)C=CC(=C2)C(=O)NC)[C@H](C)C3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES canonique |
CCCCN(C1=NC2=C(O1)C=CC(=C2)C(=O)NC)C(C)C3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400124.png)









![[4-[hydroxy-[(1S,2S,3R,4S,5S,6R)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octoxyphenyl]methyl N-quinolin-6-ylcarbamate](/img/structure/B12400181.png)

